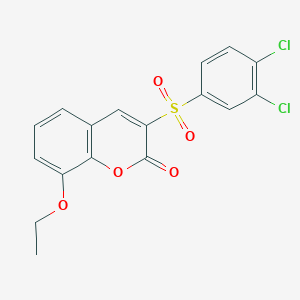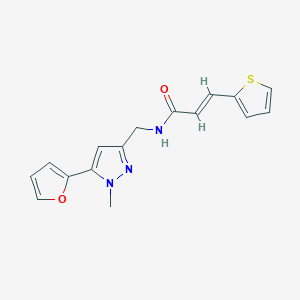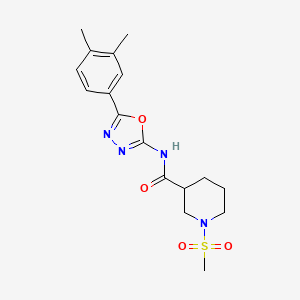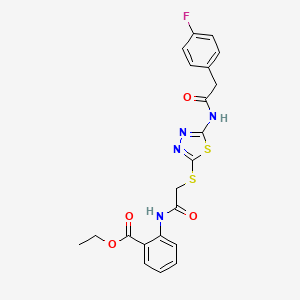
(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(1H-indol-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(1H-indol-2-yl)methanone is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields such as medicine, agriculture, and materials science.
Applications De Recherche Scientifique
Sulfonamides in Drug Development
Sulfonamides, such as the compound , have a rich history in medicinal chemistry, being integral components of many clinically used drugs. Their applications extend across various therapeutic areas, including as diuretics, carbonic anhydrase inhibitors (CAIs), and antiepileptics. Research highlights the potential of novel sulfonamides in developing selective drugs for conditions like glaucoma, tumors, and other diseases, leveraging their unique structural motif for future drug discovery (Carta, Scozzafava, & Supuran, 2012).
Sulfonamides and Cancer Research
Sulfonamides have shown significant promise in cancer research, with compounds like apricoxib (a COX2 inhibitor) and pazopanib (a tyrosine kinase inhibitor) demonstrating notable antitumor activity. These findings suggest the continued importance of sulfonamide-based compounds in developing new anticancer therapies, highlighting their role in inhibiting tumor-associated isoforms of carbonic anhydrase (Carta, Scozzafava, & Supuran, 2012).
Sulfonamide-based Antimicrobials
The antimicrobial properties of sulfonamides have been well-documented, underscoring their significance in treating infections. Recent patents and research focus on developing new sulfonamides with enhanced antimicrobial, anti-inflammatory, and antiviral activities. This ongoing research underscores the versatility and therapeutic potential of sulfonamide compounds in addressing a wide range of microbial infections (Gulcin & Taslimi, 2018).
Sulfonamides in Neurological Diseases
Sulfonamides have also been explored for their potential in treating neurological disorders. Research into indolylarylsulfones, a class of human immunodeficiency virus type 1 non-nucleoside reverse transcriptase inhibitors, shows the structural versatility of sulfonamides for therapeutic application in diseases like AIDS, showcasing their broader applicability in medicinal chemistry (Famiglini & Silvestri, 2018).
Sulfonamides in Enzyme Inhibition
The role of sulfonamides as enzyme inhibitors, particularly in carbonic anhydrase inhibition, has been pivotal in developing treatments for conditions such as glaucoma. This enzyme inhibition property is a key focus area for developing novel therapeutic agents targeting specific disease-related isoforms of carbonic anhydrase, providing a targeted approach to drug development (Carta, Scozzafava, & Supuran, 2012).
Propriétés
IUPAC Name |
[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]-(1H-indol-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S/c20-17(16-8-12-4-1-2-6-15(12)18-16)19-9-14(10-19)24(21,22)11-13-5-3-7-23-13/h1-8,14,18H,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQPYANAFWRMILV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=CC=CC=C3N2)S(=O)(=O)CC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methylpyrrolidine-1-sulfonamide](/img/structure/B2904193.png)





![2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2904207.png)


